molecular formula C19H22N4O3 B4127411 4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

Cat. No.: B4127411
M. Wt: 354.4 g/mol
InChI Key: PQWIVRFDMPRXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The piperazine ring is then reacted with 2,3-dimethylphenyl halide in the presence of a base to form the substituted piperazine.

    Introduction of the 4-Nitrophenyl Group: The final step involves the reaction of the substituted piperazine with 4-nitrophenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitro and carbonyl derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), sulfuric acid (H₂SO₄), or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dimethylphenyl)-N-(4-aminophenyl)-1-piperazinecarboxamide: Similar structure but with an amino group instead of a nitro group.

    4-(2,3-dimethylphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both the 2,3-dimethylphenyl and 4-nitrophenyl groups, which confer specific chemical and biological properties. The combination of these groups can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)19(24)20-16-6-8-17(9-7-16)23(25)26/h3-9H,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWIVRFDMPRXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dimethylphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.